molecular formula C18H17N3O7S B2883612 ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 333358-88-6

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2883612
CAS No.: 333358-88-6
M. Wt: 419.41
InChI Key: XRJJHOWSGKJEHM-UHFFFAOYSA-N
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Description

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-derived compound featuring a tetrahydrophenyl ring fused to a thiophene moiety. Key structural elements include:

  • Ethyl carboxylate group at the 3-position, enhancing solubility in organic solvents.
  • Saturated bicyclic system (4,5,6,7-tetrahydro), which may influence conformational rigidity and steric bulk compared to fully aromatic analogs.

Its derivatives are documented in chemical databases (e.g., ), highlighting its relevance as a synthetic intermediate .

Properties

IUPAC Name

ethyl 2-[(2,4-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c1-2-28-18(23)15-12-5-3-4-6-14(12)29-17(15)19-16(22)11-8-7-10(20(24)25)9-13(11)21(26)27/h7-9H,2-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJHOWSGKJEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Protocol

A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), elemental sulfur (0.12 mol), and morpholine (0.15 mol) in ethanol is heated at 80°C for 1–2 hours. The reaction proceeds via:

  • Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate.
  • Michael addition of sulfur to the α,β-unsaturated intermediate.
  • Cyclization to form the 2-aminothiophene ring.

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 20:1), yielding the amino ester as a pale yellow solid (65–85% yield).

Acylation with 2,4-Dinitrobenzoyl Chloride

The amino group at position 2 is acylated with 2,4-dinitrobenzoyl chloride to introduce the target substituent.

Reaction Conditions

  • Reagents :

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equiv).
    • 2,4-Dinitrobenzoyl chloride (1.5 equiv).
    • Triethylamine (2 equiv, base).
    • Dichloromethane (DCM, solvent).
  • Procedure :
    The amino ester is dissolved in dry DCM under nitrogen. Triethylamine is added, followed by dropwise addition of 2,4-dinitrobenzoyl chloride at 0°C. The reaction is stirred at room temperature for 2–4 hours.

Workup and Purification

The mixture is washed with 10% HCl (to remove excess acyl chloride) and 10% NaHCO₃ (to neutralize acid). The organic layer is dried over Na₂SO₄, concentrated, and purified via column chromatography (hexane/ethyl acetate, 10:1). Yield ranges from 40% to 60%, depending on steric and electronic effects of the dinitro group.

Structural Confirmation and Characterization

Spectroscopic Analysis

  • ¹H NMR :

    • Aromatic protons of the dinitrophenyl group appear as two doublets (δ 8.8–9.2 ppm, J = 2.4 Hz).
    • The NH proton resonates as a singlet (δ 10.2–10.5 ppm).
    • Ethoxy group protons show a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.3–1.5 ppm).
  • ¹³C NMR :

    • Carbonyl carbons (ester and amide) appear at δ 165–170 ppm.
    • Nitro group carbons are observed at δ 148–150 ppm.
  • HR-MS :
    Molecular ion peak matches the theoretical mass (C₁₈H₁₈N₃O₇S⁺: 420.08 g/mol).

Alternative Synthetic Routes

One-Pot Domino Reactions

A four-component reaction involving thiophenone, malononitrile, and aldehydes in the presence of NaOEt can generate benzo[b]thiophene scaffolds. However, this method is less applicable to the target compound due to the preformed tetrahydrobenzothiophene core.

Hydrolysis of Ethyl Ester

The ethyl ester can be hydrolyzed to the carboxylic acid under alkaline conditions (1 M NaOH, ethanol, 80°C). This step is critical for generating bioactive derivatives but is unnecessary for the target compound.

Challenges and Optimization

Nitro Group Reactivity

The electron-withdrawing nitro groups increase the electrophilicity of the acyl chloride, necessitating controlled reaction conditions to avoid over-acylation or decomposition.

Solvent and Base Selection

  • DCM is preferred over polar solvents (e.g., DMF) to minimize side reactions.
  • Triethylamine effectively scavenges HCl, preventing protonation of the amine.

Comparative Data Table

Step Reagents/Conditions Yield (%) Purity (HPLC)
Gewald reaction Cyclohexanone, S₈, morpholine 65–85 >95%
Acylation 2,4-Dinitrobenzoyl chloride, Et₃N 40–60 >98%
Hydrolysis (optional) 1 M NaOH, ethanol, 80°C 70–90 >97%

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Key Properties/Effects References
ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE 2,4-Dinitrobenzamido Strong electron-withdrawing groups; potential for hydrogen bonding and π-π stacking
ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO(B)THIOPHENE-3-CARBOXYLATE Amino (-NH₂) Electron-donating group; increased nucleophilicity; likely higher solubility in polar solvents
ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE Chloroacetyl amino Reactive chloroacetyl group; potential for covalent binding (e.g., enzyme inhibition)
ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE 3-(5-Ethylfuran-2-yl)propanamido Bulky hydrophobic substituent; potential for π-π interactions with aromatic systems

Key Observations:

Electronic Effects: The 2,4-dinitrobenzamido group in the target compound introduces strong electron-withdrawing effects, which may reduce electron density in the benzothiophene ring, altering reactivity (e.g., electrophilic substitution patterns) compared to amino-substituted analogs . In contrast, the amino group in ETHYL 2-AMINO-...

The chloroacetyl amino substituent introduces a reactive electrophilic site, enabling covalent modifications (e.g., alkylation of nucleophilic residues) .

Steric and Hydrophobic Effects :

  • The furan-propanamido group in the analog from adds steric bulk and hydrophobic character, which could enhance membrane permeability or alter solubility profiles compared to the nitro-substituted compound .

Biological Activity

Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and analgesic properties, through a review of relevant studies and findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The key components of its structure include:

  • Ethyl group : Enhances solubility.
  • Dinitrobenzamido group : Known for enhancing bioactivity.
  • Tetrahydrobenzothiophene ring : Provides a unique pharmacophore.

The molecular formula is C15H16N4O6SC_{15}H_{16}N_{4}O_{6}S with a molecular weight of approximately 404.4 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds within the same class. For instance, derivatives like 2-(3,5-dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown significant antibacterial effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.64 μM
Pseudomonas aeruginosa1.11 μM
Salmonella0.82 μM
Staphylococcus aureus0.75 μM

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making it a promising candidate for further development in combating bacterial infections.

Analgesic Activity

Analgesic properties have also been investigated in related compounds. For example, derivatives of tetrahydrobenzo[b]thiophene-3-carboxylic acids have exhibited analgesic effects exceeding that of standard analgesics like metamizole when tested using the "hot plate" method on mice . This suggests that this compound may also possess similar analgesic properties.

Study on Antibacterial Activity

A study conducted by Baravkar et al. focused on the synthesis and evaluation of antibacterial activity of various thiophene derivatives. The results indicated that compounds with the dinitrobenzamido group exhibited enhanced antibacterial properties compared to their analogs without this functional group .

Study on Analgesic Activity

In another research project evaluating analgesic activity, various derivatives were tested for their efficacy in reducing pain responses in animal models. The findings showed that certain structural modifications significantly improved analgesic potency .

Q & A

Q. What are the standard synthetic routes for ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE?

The compound is typically synthesized via multi-step reactions involving:

  • Amide coupling : Reaction of 2,4-dinitrobenzoyl chloride with an amino-functionalized benzothiophene precursor under anhydrous conditions (e.g., DMF, triethylamine) .
  • Esterification : Ethyl ester formation using ethanol and acid catalysts (e.g., H₂SO₄) .
  • Cyclization : Formation of the tetrahydrobenzothiophene ring via intramolecular Friedel-Crafts alkylation . Key considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring by TLC .

Q. How is the compound characterized structurally?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.5–8.5 ppm for dinitrobenzamido), ester carbonyl (δ ~165 ppm), and tetrahydrobenzothiophene backbone .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • X-ray crystallography : Resolve spatial arrangement of the dinitrobenzamido and ester groups (if single crystals are obtainable) .

Q. What are the primary biological activities reported for this compound?

While direct studies are limited, structurally analogous benzothiophene derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via π-π stacking with aromatic residues .
  • Anti-inflammatory effects : Modulation of COX-2 and NF-κB pathways in vitro .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) via reactive oxygen species (ROS) generation .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence yield and purity during synthesis?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates but may require strict anhydrous conditions to avoid hydrolysis .
  • Temperature optimization : Cyclization steps often require reflux (80–100°C), while amide coupling proceeds at room temperature .
  • Data contradiction : Some protocols report lower yields (~40%) in DMF due to side reactions, while others achieve >70% purity in DMSO .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

  • Target validation : Use molecular docking to predict binding affinity for enzymes (e.g., kinases, proteases) and validate via enzyme inhibition assays .
  • Off-target screening : Employ high-throughput screening (HTS) against diverse protein libraries to identify confounding interactions .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to distinguish intrinsic activity from artifact .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • ADMET prediction : Use tools like SwissADME to evaluate logP (~3.5), aqueous solubility (improved via PEGylation), and CYP450 inhibition risks .
  • QSAR modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using regression models .
  • Molecular dynamics (MD) : Simulate binding stability to biological targets (e.g., 50 ns simulations in GROMACS) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Sample preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns) to isolate the compound from plasma .
  • Detection limits : LC-MS/MS achieves sensitivity down to 1 ng/mL but requires optimization of ionization parameters (e.g., ESI⁺ mode) .
  • Interference mitigation : Use deuterated internal standards (e.g., d₄-ethyl ester) to correct matrix effects .

Methodological Recommendations

  • For synthetic reproducibility : Pre-dry solvents over molecular sieves and use Schlenk techniques for oxygen-sensitive steps .
  • For biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate cell line authenticity via STR profiling .

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